3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 7541-49-3), commonly known as phytol, is an acyclic diterpene alcohol supplied primarily as a mixture of E and Z isomers. Industrially, it serves as a critical C20 side-chain synthon for the manufacture of synthetic Vitamin E (tocopherols) and Vitamin K1 (phylloquinone) [1]. Characterized by its highly branched tetramethyl structure and a single unsaturation at the 2-position, this viscous, hydrophobic liquid exhibits excellent solubility in organic solvents and cosmetic oils [2]. For procurement professionals and chemical engineers, the isomeric mixture represents a highly cost-effective, process-ready precursor that avoids the premium pricing of stereopure trans-phytol while delivering identical reactivity in acid-catalyzed condensation workflows [3].
Substituting the isomeric mixture of 3,7,11,15-tetramethyl-2-hexadecen-1-ol with either its synthetic counterpart isophytol or stereopure trans-phytol introduces significant process and cost inefficiencies. While isophytol is a common industrial alternative for chemical tocopherol synthesis, it fails entirely in biocatalytic and plant-cell-based manufacturing, where it acts as an inactive or inhibitory compound rather than a recognized biological precursor [1]. Conversely, substituting with stereopure trans-phytol (CAS 150-86-7) drastically inflates raw material costs [2]. Because the E/Z double bond geometry is obliterated via an allylic carbocation intermediate during the standard acid-catalyzed condensation with trimethylhydroquinone (TMHQ), the expensive stereopurity of trans-phytol is chemically redundant for producing racemic d,l-alpha-tocopherol [3]. Therefore, the isomeric mixture is the strictly optimal choice for non-stereospecific condensation and bio-manufacturing workflows.
In bio-manufacturing workflows utilizing plant cell cultures for tocopherol production, precursor recognition is highly specific. The addition of 3,7,11,15-tetramethyl-2-hexadecen-1-ol to the culture medium amplifies total tocopherol yield by approximately 5-fold compared to vehicle controls [1]. In direct contrast, the standard synthetic alternative, isophytol, fails to elicit this biosynthetic pathway and results in a slight decrease in tocopherol accumulation [1]. This demonstrates that for biological or enzymatic synthesis routes, the primary allylic alcohol structure of phytol is strictly required.
| Evidence Dimension | Total tocopherol yield enhancement in cell culture |
| Target Compound Data | ~5.0x increase vs. baseline |
| Comparator Or Baseline | Isophytol (CAS 505-32-8): <1.0x (slight decrease vs. baseline) |
| Quantified Difference | >5-fold functional advantage in biocatalytic yield |
| Conditions | Carthamus tinctorius cell culture, 100 ppm precursor concentration, 2-week incubation |
Dictates the procurement of phytol over isophytol for any company utilizing bio-fermentation or plant-cell-based pathways for natural-equivalent Vitamin E production.
When manufacturing d,l-alpha-tocopherol via chemical synthesis, 3,7,11,15-tetramethyl-2-hexadecen-1-ol acts as a direct 'plug-in' side-chain synthon. It undergoes a single-step acid-catalyzed condensation with trimethylhydroquinone (TMHQ) to yield the final product [1]. If a buyer substitutes this with the biological precursor geranylgeraniol, the process requires three additional synthetic steps: allylic epoxidation, olefin hydrogenation, and deoxygenation, before the condensation can occur [1]. Procuring the fully reduced phytol backbone eliminates these multi-step reduction requirements, significantly reducing reagent costs and reactor time.
| Evidence Dimension | Synthetic step count to d,l-alpha-tocopherol |
| Target Compound Data | 1 step (direct TMHQ condensation) |
| Comparator Or Baseline | Geranylgeraniol: 4 steps (epoxidation, hydrogenation, deoxygenation, condensation) |
| Quantified Difference | Eliminates 3 synthetic transformations |
| Conditions | Standard industrial synthesis of d,l-alpha-tocopherol from diterpene precursors |
Allows chemical manufacturers to bypass costly and hazardous hydrogenation steps, streamlining the production of Vitamin E.
For fragrance and cosmetic formulation, the physical state of the lipid component dictates process energy requirements. 3,7,11,15-tetramethyl-2-hexadecen-1-ol possesses four methyl branches that disrupt crystal lattice formation, resulting in a viscous liquid with a melting point below -65°C [1]. In contrast, a linear fatty alcohol of similar molecular weight, such as 1-hexadecanol (cetyl alcohol), is a waxy solid with a melting point of approximately 49°C [2]. The liquid state of the tetramethyl-branched compound allows for direct cold-blending into oil phases without the thermal processing required to melt solid linear substitutes.
| Evidence Dimension | Melting point and physical state at 20°C |
| Target Compound Data | < -65°C (Liquid) |
| Comparator Or Baseline | 1-Hexadecanol (Cetyl alcohol): 49°C (Solid) |
| Quantified Difference | >114°C reduction in melting point |
| Conditions | Standard atmospheric pressure (100 kPa) |
Enables energy-efficient cold-process manufacturing in the cosmetics and fragrance industries by eliminating the need for heated mixing vessels.
Because it is specifically recognized by plant enzymes (unlike synthetic isophytol), this compound is the required precursor for bio-manufacturing pathways aiming to produce natural-equivalent tocopherols via cell culture or engineered microbial fermentation [1].
In standard industrial chemical synthesis utilizing Lewis acid-catalyzed condensation with TMHQ, the E/Z isomeric mixture provides identical reactivity and yields to stereopure trans-phytol. This allows manufacturers to drastically reduce raw material costs while maintaining process efficiency [2].
Due to its heavily branched structure that ensures a liquid state at room temperature, this compound is ideal for cold-process manufacturing of liquid fragrances, acting as a fixative and skin-conditioning agent without requiring the heating steps necessary for linear fatty alcohols [3].
Irritant;Environmental Hazard